2-((4-bromobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
This compound belongs to the 4H-pyrido[1,2-a][1,3,5]triazin-4-one family, characterized by a fused pyridine-triazine core. The substitution at the 2-position with a 4-bromobenzylthio group introduces steric bulk and electronic effects due to the bromine atom. The 9-methyl group further modulates the compound’s physicochemical properties.
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3OS/c1-10-3-2-8-19-13(10)17-14(18-15(19)20)21-9-11-4-6-12(16)7-5-11/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRINLQATMTHHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-bromobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This can be synthesized by cyclization reactions involving appropriate precursors such as pyridine derivatives and triazine derivatives.
Introduction of the 4-Bromophenylmethylsulfanyl Group: This step typically involves a nucleophilic substitution reaction where a 4-bromophenylmethylsulfanyl group is introduced to the 2-position of the pyrido[1,2-a][1,3,5]triazin-4-one core.
Methylation at the 9-Position:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-bromobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromine atom in the 4-bromophenylmethylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound may be explored for its potential as an anticancer, antimicrobial, or antiviral agent due to its unique structure and functional groups.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe or tool in biological studies to investigate various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-((4-bromobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The bromophenylmethylsulfanyl group may play a key role in binding to these targets, while the pyrido[1,2-a][1,3,5]triazin-4-one core may contribute to the overall stability and specificity of the interaction.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares the target compound with key analogs, focusing on substituents, molecular properties, and experimental
*Calculated based on molecular formula.
Key Trends and Findings
Substituent Impact on Melting Points: Bulky alkylamino groups (e.g., cyclohexylamino in 4b4) correlate with higher melting points (176°C) compared to smaller groups like diethylamino (124°C) . The bromobenzylthio group in the target compound is expected to increase rigidity and mp, but experimental data are lacking. Sulfur-containing analogs (e.g., benzylsulfanyl in A891148) generally exhibit lower melting points than amino-substituted derivatives .
In contrast, the methoxy group in the analog from enhances polarity, improving aqueous solubility . Amino-substituted derivatives (e.g., 4b3–4b5) show variable solubility in acetonitrile, influenced by hydrogen-bonding capacity .
Spectroscopic Signatures: IR spectra for amino-substituted analogs show characteristic C=O stretches near 1716–1720 cm⁻¹, while thioether derivatives (e.g., target compound) may exhibit shifts due to sulfur’s polarizability . ^1H NMR data for isopropylamino derivatives (4b3) resolve split peaks for methyl groups (δ 1.18 ppm, J = 6.67 Hz), distinct from the aromatic protons in sulfur-containing analogs .
Biological Activity
The compound 2-((4-bromobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a member of the pyrido[1,2-a][1,3,5]triazin family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, highlighting its anticancer, anti-inflammatory, and antimicrobial effects supported by various studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C14H12BrN5OS
- Molecular Weight: 364.25 g/mol
Biological Activity Overview
Recent studies have demonstrated that derivatives of this compound exhibit a range of biological activities:
-
Anticancer Activity
- The compound has shown significant antiproliferative effects against various cancer cell lines. In particular, it was evaluated against FaDu cells (human pharyngeal squamous cell carcinoma) with an IC50 value of 1.73 μM indicating potent cytotoxicity .
- Mechanistic studies revealed that the compound induces apoptosis and autophagy in cancer cells. This was evidenced by increased levels of cleaved caspase-3 and LC3A/B proteins in treated cells .
- Anti-inflammatory Effects
- Antimicrobial Properties
Anticancer Studies
A comprehensive study evaluated multiple derivatives of the compound against different cancer cell lines using the MTT assay. The results are summarized in Table 1.
| Compound | Cell Line | IC50 (μM) | % Inhibition at 10 μM |
|---|---|---|---|
| 7a | FaDu | 1.73 | 83.52 |
| 7r | FaDu | N/A | 74.70 |
| 7b | MCF-7 | N/A | N/A |
| 7c | A549 | N/A | N/A |
Table 1: Antiproliferative activity of selected compounds against various cancer cell lines.
The study indicated that compounds 7a and 7r are particularly effective in inhibiting cell growth and inducing apoptosis in FaDu cells .
Anti-inflammatory Mechanism
The anti-inflammatory activity was assessed through COX enzyme inhibition assays. The results showed that the compound significantly reduced COX-2 activity while having minimal effect on COX-1, making it a potential candidate for treating inflammatory diseases without the adverse effects associated with traditional NSAIDs .
Antimicrobial Evaluation
In vitro studies demonstrated that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Comparative analyses with commercial antibiotics indicated that this compound could serve as a lead structure for developing new antimicrobial agents .
Case Studies
A notable case study involved the synthesis and biological evaluation of several derivatives based on the core structure of This compound . These derivatives were tested for their ability to inhibit topoisomerases I and II—key enzymes involved in DNA replication and transcription—demonstrating promising anticancer properties through molecular docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
